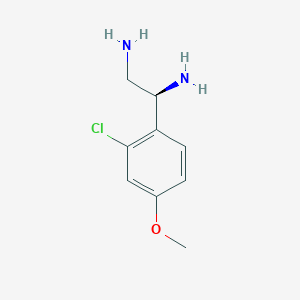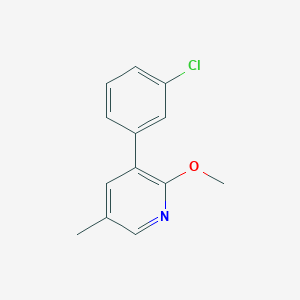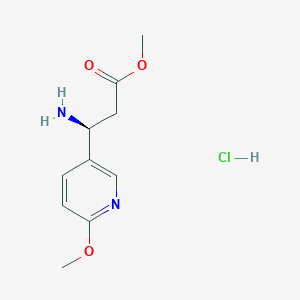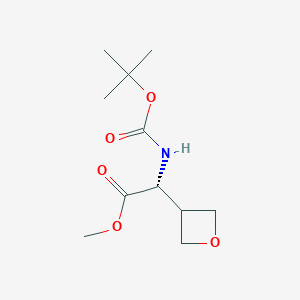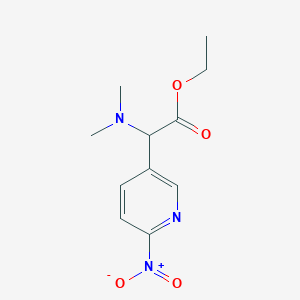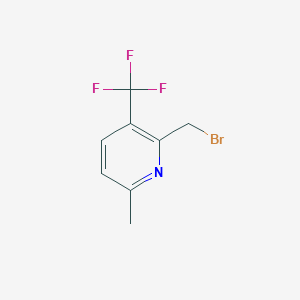
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C8H7BrF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromomethyl, methyl, and trifluoromethyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine typically involves the bromination of 6-methyl-3-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS reacts with the methyl group to form the bromomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the reaction conditions can be optimized to minimize by-products and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of 2-(carboxymethyl)-6-methyl-3-(trifluoromethyl)pyridine.
Reduction: Formation of 2-(bromomethyl)-6-methylpyridine.
Scientific Research Applications
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Utilized in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: Employed in the synthesis of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine depends on its application. In biological systems, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This is due to the electron-withdrawing nature of the trifluoromethyl group, which can influence the electronic distribution within the molecule and improve interactions with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and trifluoromethyl groups on the pyridine ring. This combination allows for diverse chemical modifications and applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromomethyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C8H7BrF3N |
|---|---|
Molecular Weight |
254.05 g/mol |
IUPAC Name |
2-(bromomethyl)-6-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3N/c1-5-2-3-6(8(10,11)12)7(4-9)13-5/h2-3H,4H2,1H3 |
InChI Key |
UAPOKVXVJJHDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5-[(Z)-(4-hydroxyphenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B13056021.png)
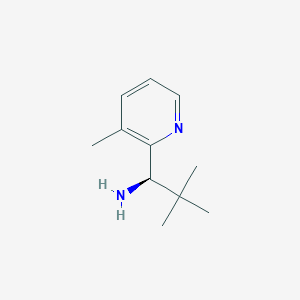
![(2E,5E)-5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one](/img/structure/B13056032.png)

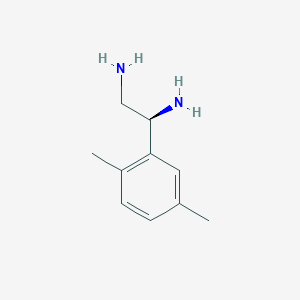
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3,4-dichlorobenzoate](/img/structure/B13056055.png)

